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This document provides detailed application notes and protocols for achieving vertical

sidewalls in Deep Reactive Ion Etching (DRIE), a critical microfabrication technique used in the

development of advanced scientific and medical devices. Precise control over the sidewall

profile is essential for the performance of many microelectromechanical systems (MEMS),

microfluidic devices, and optical components.

Introduction to DRIE and Sidewall Profile Control
Deep Reactive Ion Etching (DRIE) is a highly anisotropic plasma etching process used to

create deep, steep-sided features in substrates, typically silicon.[1] The ability to produce

perfectly vertical sidewalls (90° to the surface) is crucial for applications requiring precise

dimensional control and high aspect ratios.[2] The two primary techniques for achieving high-

rate, anisotropic DRIE are the Bosch process and cryogenic etching.[1][2]

The Bosch process, named after the German company Robert Bosch GmbH, is a time-

multiplexed etching technique that alternates between two steps: an etching step using a

fluorine-based plasma (commonly SF₆) to isotropically etch the silicon, and a passivation step

where a fluorocarbon polymer (commonly from C₄F₈ gas) is deposited on all surfaces.[3][4]

During the subsequent etch cycle, directional ion bombardment removes the protective polymer

from the bottom of the trench, allowing the etch to proceed downwards, while the polymer on
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the sidewalls protects them from lateral etching.[4] This cyclical process, however, can result in

characteristic nanoscale ripples on the sidewalls known as "scalloping".[5]

Cryogenic DRIE, on the other hand, involves chilling the substrate to very low temperatures

(typically around -110°C). At these temperatures, a passivation layer of silicon oxyfluoride

(SiOₓFᵧ) forms on the sidewalls from the reaction of etch byproducts with oxygen in the

plasma.[6] This passivation layer inhibits lateral etching. The low temperature also reduces the

chemical reactivity of the fluorine radicals, further enhancing anisotropy. Cryogenic DRIE can

produce smoother sidewalls compared to the Bosch process but may present challenges with

mask compatibility due to thermal stresses.

Achieving vertical sidewalls requires a delicate balance between the etching and passivation

processes. A slight imbalance can lead to tapered profiles:

Positive (or Re-entrant) Profile (> 90°): Occurs when the passivation is insufficient, leading to

excessive lateral etching, especially at the top of the feature.

Negative (or Retrograde) Profile (< 90°): Results from over-passivation, where the protective

layer is too thick and is not completely removed from the bottom corners during the etch

step, causing the feature to narrow with depth.[2]

Key Process Parameters and Their Effects on
Sidewall Angle
The precise control of various process parameters is essential for achieving the desired vertical

sidewall profile. The following tables summarize the quantitative effects of key parameters for

both the Bosch and Cryogenic DRIE processes based on experimental data from various

studies.

Bosch Process Parameters
The Bosch process offers a wide parameter space for tuning the etch profile. The ratio of the

etch and passivation cycle times and gas flow rates are among the most critical parameters.
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Parameter Value/Range
Resulting Sidewall
Angle (°)

Observations

Etch/Passivation

Cycle Ratio
1.09 - 1.4 ~90

A balanced ratio is

crucial for verticality.

[3]

> 1.4
> 90 (Positive/Re-

entrant)

Increased etch time

leads to more lateral

etching.

< 1.09
< 90

(Negative/Retrograde)

Increased passivation

time leads to over-

passivation.

C₄F₈ Flow Rate 50 sccm 104.5 (Positive)
Insufficient

passivation.[7]

(SF₆ at 300 sccm) >100 sccm ~90 (Vertical)

Adequate passivation

for vertical sidewalls.

[7]

Platen Power Low
Tends toward positive

profile

Less directional ion

bombardment to

remove passivation at

the bottom.

(Bias Power) High
Tends toward negative

profile

Increased ion energy

enhances the removal

of the passivation

layer and can lead to

narrowing at the

bottom.[8][9]

ICP Power High Increased etch rate
Can affect the balance

with passivation.[10]

(Source Power) Low Decreased etch rate May require

adjustment of other

parameters to
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maintain verticality.

[10]

Pressure Low More directional ions

Can improve

anisotropy but may

reduce etch rate.[11]

High More isotropic etching
Can lead to a more

positive profile.[11]

Cryogenic DRIE Process Parameters
In cryogenic DRIE, the substrate temperature and the ratio of reactive gases are the dominant

factors influencing the sidewall profile.
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Parameter Value/Range
Resulting Sidewall
Angle (°)

Observations

Table Temperature -80°C > 90 (Positive)

Insufficient

passivation layer

formation.[12]

-90°C Slightly Positive

Approaching the

optimal temperature

for passivation.[12]

-100°C ~90 (Vertical)

Optimal balance

between etching and

passivation.[12]

-110°C Slightly Negative
Slight over-

passivation.[12]

-120°C < 90 (Negative)
Significant over-

passivation.[12]

O₂ Flow Rate Low < 90 (Negative)

Insufficient oxygen to

form an effective

passivation layer.

(as % of total SF₆+O₂

flow)
Optimal ~90 (Vertical)

A specific O₂

concentration is

needed for a stable

SiOₓFᵧ passivation

layer.[12]

High > 90 (Positive)

Excessive oxygen can

lead to mask erosion

and a more isotropic

etch profile.[12]

Platen Power 10 W ~90 (Vertical)

With optimized O₂

flow, provides

sufficient ion energy

for anisotropic

etching.[13]
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(CCP Power) 30 W ~90 (Vertical)

Can also achieve

vertical walls but may

reduce mask

selectivity.[13]

Experimental Protocols
The following protocols provide a general framework for developing a DRIE process to achieve

vertical sidewalls. Specific parameters will need to be optimized for the particular DRIE system

and the device being fabricated.

Protocol for Bosch Process Optimization
This protocol outlines a systematic approach to finding the optimal parameters for a vertical

etch profile using the Bosch process.

Objective: To determine the Bosch process parameters that result in a 90° sidewall angle.

Materials and Equipment:

Silicon wafer with a patterned hard mask (e.g., SiO₂) or photoresist.

DRIE system with SF₆ and C₄F₈ process gases.

Scanning Electron Microscope (SEM) for cross-sectional imaging.

Methodology:

Establish a Baseline Process: Start with a known recipe from the equipment manufacturer or

literature that is close to the desired application. A typical starting point could be:

Etch Step: SF₆ flow: 130 sccm, Platen Power: 15W, ICP Power: 600W, Pressure: 10

mTorr, Time: 5-8 seconds.

Passivation Step: C₄F₈ flow: 85 sccm, Platen Power: 0W, ICP Power: 600W, Pressure: 10

mTorr, Time: 3-5 seconds.
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Vary the Etch/Passivation Ratio: Keeping other parameters constant, perform a series of

etches where the ratio of the etch step time to the passivation step time is varied. For

example, keep the passivation time constant and vary the etch time.

Characterize the Sidewall Profile: After each etch, cleave the wafer and examine the cross-

section of the etched features using an SEM. Measure the sidewall angle.

Optimize Gas Flow Rates: Once a near-vertical profile is achieved, fine-tune the SF₆ and

C₄F₈ flow rates to further improve verticality and control scalloping.

Adjust Platen Power: If the profile is still not perfectly vertical, small adjustments to the platen

power during the etch step can be made. Increased power will enhance the directionality of

the etch.

Iterate and Refine: Repeat steps 2-5, making small, systematic changes to one parameter at

a time until the desired 90° sidewall is consistently achieved.

Protocol for Cryogenic DRIE Optimization
This protocol provides a method for optimizing a cryogenic DRIE process for vertical sidewalls.

Objective: To identify the optimal temperature and gas composition for a vertical cryogenic

DRIE process.

Materials and Equipment:

Silicon wafer with a patterned mask suitable for cryogenic temperatures (e.g., Al₂O₃ or a

robust photoresist).

DRIE system with cryogenic cooling capabilities and SF₆ and O₂ process gases.

Scanning Electron Microscope (SEM).

Methodology:

Set a Baseline Temperature: Begin with a substrate temperature of -110°C.
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Establish Initial Gas Flows: Start with a baseline gas flow, for example, SF₆ at 50 sccm and

O₂ at 10 sccm. Set ICP and platen power to moderate levels (e.g., ICP: 800W, Platen: 15W).

Vary the O₂ Flow Rate: Perform a series of etches, keeping the SF₆ flow and temperature

constant while varying the O₂ flow rate.

Analyze the Sidewall Profile: Use SEM to inspect the cross-sectional profile and measure the

sidewall angle after each etch.

Optimize the Temperature: Based on the results from step 4, identify the O₂ flow rate that

produces the most vertical profile. Then, perform a series of etches at this O₂ flow rate while

varying the temperature in small increments (e.g., ±5°C) around the initial baseline.

Fine-tune Power and Pressure: Make minor adjustments to the ICP and platen power, as

well as the process pressure, to further refine the profile and improve etch rate and

uniformity.

Confirm the Process Window: Once the optimal parameters are found, perform several runs

to confirm the repeatability and stability of the process.

Visualizing Workflows and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the logical

workflows for DRIE process optimization.
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Caption: General workflow for optimizing a DRIE process to achieve a desired sidewall profile.
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Caption: Relationship between key Bosch process parameters and the resulting sidewall

profile.
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Caption: Influence of primary Cryogenic DRIE parameters on the sidewall passivation and final

profile.

Troubleshooting Common Sidewall Profile Issues
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Issue Potential Cause(s) Recommended Action(s)

Positive (Re-entrant) Profile

- Bosch: Etch step is too

aggressive (too long or too

high SF₆ flow); insufficient

passivation (too short or too

low C₄F₈ flow).[7]

- Bosch: Decrease etch time or

SF₆ flow; increase passivation

time or C₄F₈ flow.[7]

- Cryo: Temperature is too low,

leading to excessive

passivation buildup.[12]

- Cryo: Increase substrate

temperature; decrease O₂ flow.

[12]

Negative (Retrograde) Profile

- Bosch: Over-passivation

(passivation step is too long or

C₄F₈ flow is too high);

insufficient ion energy to clear

the passivation at the feature

bottom.

- Bosch: Decrease passivation

time or C₄F₈ flow; increase

etch time or platen power.[2]

- Cryo: Temperature is too

high, preventing a stable

passivation layer from forming.

[12]

- Cryo: Decrease substrate

temperature; increase O₂ flow.

[12]

Excessive Sidewall Scalloping

(Bosch)
- Long etch/passivation cycles.

- Shorten the duration of both

the etch and passivation steps

while maintaining the optimal

ratio.[14]

Sidewall Roughness (Cryo)
- Non-optimal temperature or

gas mixture.

- Fine-tune temperature and

O₂/SF₆ ratio.

Bowing

- Over-etching due to

insufficient passivation,

particularly in narrower

trenches.[15]

- Increase passivation (longer

time or higher C₄F₈ flow);

adjust platen power.

Notching (at Si-insulator

interface)

- Charge accumulation on the

insulating layer deflecting ions

towards the sidewalls.

- Use a pulsed low-frequency

bias on the platen; optimize

the over-etch step.
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By carefully controlling the key process parameters and following a systematic optimization

protocol, it is possible to consistently achieve vertical sidewalls in DRIE, enabling the

fabrication of high-fidelity microstructures for a wide range of advanced applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b12398742#how-to-achieve-vertical-
sidewalls-in-drie]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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